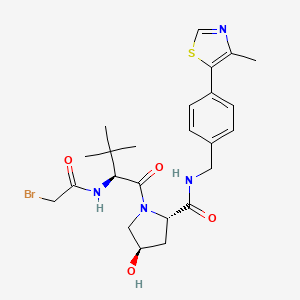

(S,R,S)-AHPC-C1-Br

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H31BrN4O4S |

|---|---|

Molecular Weight |

551.5 g/mol |

IUPAC Name |

(2S,4R)-1-[(2S)-2-[(2-bromoacetyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C24H31BrN4O4S/c1-14-20(34-13-27-14)16-7-5-15(6-8-16)11-26-22(32)18-9-17(30)12-29(18)23(33)21(24(2,3)4)28-19(31)10-25/h5-8,13,17-18,21,30H,9-12H2,1-4H3,(H,26,32)(H,28,31)/t17-,18+,21-/m1/s1 |

InChI Key |

YJWUYJKFKGUQHL-LVCYWYKZSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CBr)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CBr)O |

Origin of Product |

United States |

Foundational & Exploratory

(S,R,S)-AHPC-C1-Br: A Technical Guide to its Mechanism of Action in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanism of action of (S,R,S)-AHPC-C1-Br, an E3 ligase ligand-linker conjugate integral to the development of Proteolysis Targeting Chimeras (PROTACs). While this compound is a precursor molecule, this document will focus on the well-established mechanism of action of PROTACs incorporating the core (S,R,S)-AHPC moiety, which recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This guide will detail the signaling pathways involved, present quantitative data from exemplary VHL-based PROTACs, and provide comprehensive experimental protocols for the evaluation of these targeted protein degraders.

Introduction: The Role of this compound in PROTAC Technology

This compound is a synthetic chemical building block designed for the facile synthesis of PROTACs. It comprises two key components:

-

(S,R,S)-AHPC: A high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

-

C1-Br Linker: A short, monochain alkyl linker terminating in a bromine atom, which serves as a reactive handle for covalent attachment to a target protein ligand.

PROTACs are heterobifunctional molecules that function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively eliminate proteins of interest (POIs). They consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This compound provides the E3 ligase-recruiting and linker components for the construction of a VHL-based PROTAC.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The fundamental mechanism of action of a PROTAC synthesized from this compound involves the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex. This induced proximity triggers the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.

Signaling Pathway of PROTAC-Mediated Protein Degradation

The process can be broken down into the following key steps:

-

Ternary Complex Formation: The PROTAC, through its two distinct ligands, simultaneously binds to the Protein of Interest (POI) and the VHL E3 ligase, forming a POI-PROTAC-VHL ternary complex.

-

Ubiquitination: The formation of this ternary complex brings the POI into close proximity with the E3 ligase machinery. This facilitates the transfer of ubiquitin molecules from a charged E2 enzyme to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.

-

Proteasomal Recognition and Degradation: The polyubiquitinated POI is recognized by the 26S proteasome. The proteasome unfolds and de-ubiquitinates the target protein, feeding it into its catalytic core where it is degraded into small peptides.

-

Recycling: The PROTAC molecule is not consumed in this process and is released after ubiquitination, allowing it to catalytically induce the degradation of multiple POI molecules.

Quantitative Analysis of VHL-Based PROTACs

While specific data for PROTACs constructed with this compound is not publicly available, the performance of well-characterized PROTACs utilizing the (S,R,S)-AHPC scaffold provides a strong indication of potential efficacy. The following table summarizes key quantitative metrics for two exemplary VHL-based PROTACs, ARV-771 and MZ1, which target BET bromodomain proteins.

| Parameter | ARV-771 | MZ1 | Reference |

| Target(s) | BRD2, BRD3, BRD4 | BRD4 (preferential) | [1][2][3] |

| DC50 | < 1 nM (in CRPC cells) | 2-20 nM (cell line dependent) | [4] |

| Dmax | > 95% | > 90% | |

| Binding Affinity (Kd to VHL) | Not explicitly stated for ARV-771's VHL ligand, but the core (S,R,S)-AHPC has a Kd in the nanomolar range. | 66 nM (to VCB complex) | |

| Binding Affinity (Kd to Target) | Kds of 4.7-34 nM for BRD bromodomains | Kds of 13-60 nM for BRD bromodomains |

-

DC50: The concentration of the PROTAC required to degrade 50% of the target protein.

-

Dmax: The maximum percentage of target protein degradation achieved.

-

Kd: The dissociation constant, a measure of binding affinity. A lower Kd indicates stronger binding.

Experimental Protocols

The evaluation of a novel PROTAC's efficacy requires a series of well-defined experiments. Below are detailed methodologies for key assays.

Western Blotting for Protein Degradation

This is the most common method to quantify the extent of target protein degradation.

Objective: To determine the DC50 and Dmax of a PROTAC.

Materials:

-

Cell line expressing the target protein

-

PROTAC of interest

-

Vehicle control (e.g., DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature.

-

Incubate with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax.

Fluorescence Polarization (FP) Assay for Binding Affinity

This assay is used to determine the binding affinity of the VHL ligand component of the PROTAC to the VHL protein.

Objective: To measure the Kd of the (S,R,S)-AHPC moiety to VHL.

Materials:

-

Recombinant VHL protein complex (e.g., VCB: VHL, Elongin C, Elongin B)

-

A fluorescently labeled tracer that binds to VHL (e.g., a fluorescently labeled HIF-1α peptide)

-

The (S,R,S)-AHPC-containing compound

-

Assay buffer

-

A microplate reader capable of fluorescence polarization measurements

Procedure:

-

Assay Setup: In a microplate, combine the VHL protein and the fluorescent tracer at fixed concentrations.

-

Competition: Add a serial dilution of the (S,R,S)-AHPC-containing compound to the wells.

-

Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization in each well.

-

Data Analysis: As the concentration of the (S,R,S)-AHPC compound increases, it will displace the fluorescent tracer from the VHL protein, causing a decrease in the fluorescence polarization signal. The data is then fitted to a competitive binding model to calculate the IC50, which can be converted to a Ki (and subsequently Kd) value.

Conclusion

This compound is a valuable chemical tool for the construction of VHL-recruiting PROTACs. Its mechanism of action is intrinsically linked to the broader and well-validated strategy of targeted protein degradation. By inducing the formation of a ternary complex, PROTACs derived from this building block can effectively hijack the VHL E3 ligase to ubiquitinate and subsequently degrade specific proteins of interest. The quantitative data from established VHL-based PROTACs demonstrate the potential for high potency and efficacy. The experimental protocols outlined in this guide provide a robust framework for the characterization and optimization of novel PROTACs, enabling researchers and drug developers to advance the field of targeted protein degradation.

References

The Strategic Role of (S,R,S)-AHPC-C1-Br in PROTAC Technology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The design and efficacy of these heterobifunctional molecules are critically dependent on their constituent parts: a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. This technical guide provides an in-depth examination of the role and application of (S,R,S)-AHPC-C1-Br , a key building block in the synthesis of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ligase. While specific quantitative data for PROTACs utilizing the precise "this compound" linker is not extensively available in peer-reviewed literature, this guide will leverage data from closely related PROTACs to illustrate the principles of its application, experimental evaluation, and its significance in the broader context of targeted protein degradation.

Introduction to PROTAC Technology and the VHL E3 Ligase

PROTACs are bifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. This catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule, offering a significant advantage over traditional inhibitors.[1][2]

The von Hippel-Lindau (VHL) E3 ligase is one of the most widely utilized E3 ligases in PROTAC design due to its well-characterized interaction with its endogenous substrate, the alpha subunit of the hypoxia-inducible factor 1 (HIF-1α), and its broad tissue expression.[3][4] Small molecules that mimic the HIF-1α peptide can effectively recruit the VHL E3 ligase complex.

This compound: A VHL Ligand-Linker Conjugate

This compound is a synthetic E3 ligase ligand-linker conjugate that incorporates the potent (S,R,S)-AHPC-based VHL ligand.[5] The "(S,R,S)" designation refers to the specific stereochemistry of the hydroxyproline core of the VHL ligand, which is crucial for its binding affinity and recruitment of the VHL E3 ligase. The "-C1-Br" component signifies a one-carbon linker terminating in a bromine atom. This bromo-functional group serves as a reactive handle for the covalent attachment of a warhead, the ligand that binds to the target protein, through nucleophilic substitution reactions.

The choice of the linker is a critical determinant of a PROTAC's efficacy. The linker's length, rigidity, and attachment points influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination and subsequent degradation. While extensive data on the "-C1-Br" linker is limited, studies on PROTACs with short alkyl linkers provide valuable insights into their potential impact.

Quantitative Analysis of PROTAC Performance

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. The key parameters used to quantify this are:

-

DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.

-

Dmax: The maximum percentage of target protein degradation achievable with the PROTAC.

These values are typically determined by treating cells with increasing concentrations of the PROTAC and quantifying the remaining target protein levels, most commonly by Western blotting.

Table 1: Representative Quantitative Data for a VHL-based PROTAC Targeting p38α

The following table presents data for a VHL-based PROTAC targeting the p38α kinase, which utilizes a short linker, providing a relevant example for understanding the potential performance of PROTACs derived from this compound.

| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Binding Affinity (Kd, µM) |

| p38α-PROTAC | p38α | MDA-MB-231 | 210 | >90 | 5.3 |

Data is illustrative and based on findings for a p38α-targeting PROTAC with a VHL ligand and a short linker.

Experimental Protocols

The development and characterization of PROTACs involve a series of key experiments to validate their mechanism of action and quantify their efficacy.

PROTAC Synthesis using this compound

The synthesis of a PROTAC using this compound typically involves a nucleophilic substitution reaction where a nucleophilic group on the target protein ligand (e.g., an amine or a phenol) displaces the bromide atom on the linker.

General Protocol:

-

Dissolve the target protein ligand (containing a nucleophilic moiety) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to deprotonate the nucleophile on the warhead.

-

Add this compound to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Purify the resulting PROTAC molecule using an appropriate chromatographic technique, such as reversed-phase high-performance liquid chromatography (HPLC).

-

Confirm the identity and purity of the final PROTAC product by analytical techniques such as LC-MS and nuclear magnetic resonance (NMR) spectroscopy.

Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This is the most common method to quantify the degradation of a target protein.

Protocol:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically ranging from picomolar to micromolar concentrations) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the corresponding loading control band intensity.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

-

Ubiquitination Assay

This assay confirms that the PROTAC-mediated degradation is dependent on the ubiquitination of the target protein.

Protocol:

-

Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate. Lyse the cells under denaturing conditions to preserve ubiquitinated species.

-

Immunoprecipitation: Immunoprecipitate the target protein from the cell lysates using an antibody specific to the target protein.

-

Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using an antibody that recognizes ubiquitin. An increase in the ubiquitinated target protein band in the presence of the PROTAC indicates successful target ubiquitination.

Ternary Complex Formation Assays

These assays are used to study the formation and stability of the POI-PROTAC-E3 ligase ternary complex.

-

Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding of the PROTAC to the target protein and the E3 ligase, providing thermodynamic parameters of the interactions.

-

Surface Plasmon Resonance (SPR): Immobilizes one of the interacting partners (e.g., the E3 ligase) on a sensor chip and flows the other components over the surface to measure binding kinetics and affinity in real-time.

-

NanoBRET™/FRET Assays: These are cell-based assays that use bioluminescence or fluorescence resonance energy transfer to detect the proximity of the target protein and the E3 ligase within living cells upon addition of the PROTAC.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in PROTAC technology.

Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.

Figure 2: A typical experimental workflow for PROTAC development.

Conclusion

This compound represents a valuable and readily available chemical tool for the synthesis of VHL-recruiting PROTACs. Its pre-functionalized nature with a reactive bromide allows for the streamlined conjugation to a wide variety of target protein ligands. While the specific impact of the short C1-linker on the efficacy of the resulting PROTACs requires empirical validation for each target, the principles and experimental methodologies outlined in this guide provide a robust framework for their design, synthesis, and characterization. The continued exploration of diverse linkers, including short and reactive ones, will undoubtedly expand the repertoire of effective PROTACs and accelerate the development of this transformative therapeutic modality.

References

- 1. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

(S,R,S)-AHPC-C1-Br: A Technical Guide for Drug Development Professionals

(S,R,S)-AHPC-C1-Br is a synthetic E3 ligase ligand-linker conjugate that plays a crucial role in the development of Proteolysis-Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of its structure, properties, and its application in targeted protein degradation.

Core Structure and Properties

This compound incorporates the (S,R,S)-AHPC moiety, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a short alkyl linker terminating in a bromo group. This terminal bromide serves as a reactive handle for conjugation to a ligand targeting a specific protein of interest, thereby forming a heterobifunctional PROTAC.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 2379404-33-6 | [1] |

| Molecular Formula | C₂₄H₃₁BrN₄O₄S | [1] |

| Molecular Weight | 551.50 g/mol | [1] |

| Appearance | Solid, White to off-white | [1] |

| Solubility | Soluble in DMSO (100 mg/mL) | [1] |

| Storage | -20°C, protect from light |

Chemical Structure

The structure of this compound is defined by the SMILES string: BrCC(N--INVALID-LINK--(C)C)C(N1--INVALID-LINK--O)C(NCC2=CC=C(C3=C(N=CS3)C)C=C2)=O)=O)=O.

Mechanism of Action in PROTAC Technology

This compound functions as a critical building block for PROTACs, which are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate specific target proteins. The (S,R,S)-AHPC component of the molecule binds to the VHL E3 ligase, one of over 600 E3 ligases in the human body.

The following diagram illustrates the signaling pathway of a PROTAC utilizing a VHL ligand like (S,R,S)-AHPC.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not publicly available, the general synthesis of VHL-based PROTACs follows a modular approach. The following diagram outlines a typical experimental workflow for the synthesis and biological evaluation of a PROTAC using a VHL ligand-linker conjugate like this compound.

General PROTAC Synthesis from this compound

-

Reaction Setup: Dissolve the target protein ligand (containing a nucleophilic group, e.g., an amine or thiol) and this compound in a suitable aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Coupling: Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to facilitate the nucleophilic substitution reaction between the target ligand and the bromoalkyl linker of this compound. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, the reaction mixture is subjected to an aqueous workup to remove excess reagents and salts. The crude product is then purified using techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure PROTAC.

-

Characterization: The final PROTAC is characterized by standard analytical methods, including nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), to confirm its structure and purity.

In Vitro Protein Degradation Assay

-

Cell Culture: Plate cells expressing the target protein in appropriate cell culture plates and allow them to adhere overnight.

-

PROTAC Treatment: Treat the cells with varying concentrations of the synthesized PROTAC. Include a vehicle control (e.g., DMSO) and potentially a negative control (e.g., a PROTAC with an inactive VHL ligand).

-

Cell Lysis: After a defined incubation period (e.g., 24 hours), wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).

-

Western Blot Analysis: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane. Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin). Visualize the protein bands using a secondary antibody conjugated to a detectable enzyme or fluorophore.

-

Data Analysis: Quantify the band intensities to determine the extent of target protein degradation at different PROTAC concentrations. Calculate the DC₅₀ (concentration at which 50% degradation is observed) and Dₘₐₓ (maximum degradation).

Conclusion

This compound is a valuable chemical tool for the synthesis of VHL-based PROTACs. Its well-defined structure and reactive linker facilitate the modular construction of these powerful molecules for targeted protein degradation. A thorough understanding of its properties and the associated experimental workflows is essential for researchers and drug development professionals working to advance this therapeutic modality.

References

Unraveling E3 Ligase Recruitment: A Technical Guide to (S,R,S)-AHPC-based PROTACs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase by Proteolysis Targeting Chimeras (PROTACs) utilizing the (S,R,S)-AHPC ligand core. (S,R,S)-AHPC-C1-Br is a functionalized derivative of this core, designed for the synthesis of PROTACs. While specific peer-reviewed data for the this compound conjugate is not extensively published, this guide will detail the mechanism of action, experimental characterization, and provide key quantitative data from seminal studies on closely related (S,R,S)-AHPC-containing PROTACs. This information serves as a robust foundation for understanding and applying this critical component in the development of novel targeted protein degraders.

The (S,R,S)-AHPC Core: A High-Affinity VHL Ligand

The (S,R,S)-AHPC ((2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide) moiety is a potent and well-characterized ligand for the VHL E3 ligase.[1][2] It mimics the endogenous substrate of VHL, hypoxia-inducible factor 1α (HIF-1α), thereby enabling the recruitment of the VHL E3 ligase complex. The this compound variant incorporates a bromo-C1-linker, providing a reactive handle for covalent attachment to a ligand targeting a protein of interest, thus forming a heterobifunctional PROTAC.[3]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs containing the (S,R,S)-AHPC core function by inducing the formation of a ternary complex between the target protein and the VHL E3 ligase complex (composed of VHL, Elongin B, Elongin C, Cul2, and Rbx1). This proximity-induced event facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

Quantitative Analysis of VHL Recruitment and Target Degradation

The efficacy of an (S,R,S)-AHPC-based PROTAC is determined by several key quantitative parameters, including its binding affinity to VHL and the target protein, the stability of the ternary complex, and the efficiency of target degradation. The following tables summarize representative data for PROTACs utilizing the (S,R,S)-AHPC core.

Table 1: Binding Affinities of (S,R,S)-AHPC-based Ligands to VHL

| Compound/Ligand | Assay Method | Binding Affinity (Kd or IC50) | Reference |

| (S,R,S)-AHPC (VH032) | Isothermal Titration Calorimetry (ITC) | Kd: 186 nM | [Published Data] |

| VHL Ligand in GMB-475 | Not Specified | - | [2] |

| VHL Ligand in p38α PROTAC | Not Specified | - | [4] |

Note: Specific binding affinity data for this compound is not available in the cited literature. The data presented is for the parent VHL ligand.

Table 2: Degradation Efficacy of PROTACs Utilizing the (S,R,S)-AHPC Core

| PROTAC Name | Target Protein | Cell Line | DC50 | Dmax | Reference |

| GMB-475 | BCR-ABL1 | Ba/F3 | IC50: 1.11 µM (degradation) | Not Reported | |

| NR-11c | p38α | MDA-MB-231 | ~1 µM | >80% |

Note: DC50 is the concentration required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved.

Key Experimental Protocols

The characterization of (S,R,S)-AHPC-based PROTACs involves a suite of biophysical and cell-based assays. Below are detailed methodologies for key experiments.

VHL Binding Affinity Assessment

a) Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of the (S,R,S)-AHPC ligand to the VHL protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.

Protocol:

-

Protein Preparation: Express and purify the VHL-ElonginB-ElonginC (VBC) complex. Dialyze extensively against the ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).

-

Ligand Preparation: Dissolve the (S,R,S)-AHPC-containing compound in a compatible solvent (e.g., DMSO) and then dilute into the ITC buffer to the desired concentration. Ensure the final DMSO concentration is matched in the protein solution.

-

ITC Experiment:

-

Load the VBC protein complex into the sample cell of the calorimeter.

-

Load the ligand solution into the injection syringe.

-

Perform a series of injections of the ligand into the protein solution while monitoring the heat change.

-

A control experiment titrating the ligand into the buffer alone should be performed to subtract the heat of dilution.

-

-

Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.

b) Surface Plasmon Resonance (SPR)

SPR measures the change in refractive index at the surface of a sensor chip upon binding of the analyte (VHL) to the immobilized ligand ((S,R,S)-AHPC derivative), providing kinetic data (kon and koff) and the dissociation constant (Kd).

Protocol:

-

Chip Preparation: Immobilize a capture antibody (e.g., anti-GST) on a sensor chip surface.

-

Ligand Immobilization: Inject a GST-tagged VBC complex over the chip surface to be captured by the antibody.

-

Binding Analysis:

-

Inject a series of concentrations of the (S,R,S)-AHPC-containing compound over the chip surface.

-

Monitor the association and dissociation phases in real-time.

-

-

Data Analysis: Fit the sensorgram data to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the kinetic and affinity constants.

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC can induce the ubiquitination of the target protein in a VHL-dependent manner.

Protocol:

-

Reaction Components:

-

E1 Ubiquitin Activating Enzyme

-

E2 Ubiquitin Conjugating Enzyme (e.g., Ube2D2)

-

VHL-ElonginB-ElonginC (VBC) complex

-

Target Protein of Interest (recombinant)

-

Ubiquitin

-

ATP

-

(S,R,S)-AHPC-based PROTAC

-

-

Reaction Setup:

-

Combine the reaction components in a microcentrifuge tube.

-

Initiate the reaction by adding ATP.

-

Incubate at 37°C for a specified time (e.g., 1-2 hours).

-

-

Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Perform a Western blot using an antibody against the target protein to visualize the higher molecular weight ubiquitinated species.

-

Cellular Target Degradation Assay

This assay quantifies the ability of the PROTAC to induce the degradation of the endogenous target protein in a cellular context.

Protocol:

-

Cell Culture: Plate cells of interest and allow them to adhere overnight.

-

PROTAC Treatment: Treat the cells with a dose-response of the (S,R,S)-AHPC-based PROTAC for a specified time course (e.g., 2-24 hours).

-

Cell Lysis: Lyse the cells and quantify the total protein concentration.

-

Western Blot Analysis:

-

Separate equal amounts of protein lysate by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).

-

Incubate with a secondary antibody and visualize the protein bands.

-

-

Data Quantification: Densitometrically quantify the protein bands and normalize the target protein levels to the loading control. Calculate the DC50 and Dmax values.

Conclusion

The (S,R,S)-AHPC core is a cornerstone in the design of VHL-recruiting PROTACs. Its high affinity and well-understood binding mode provide a reliable anchor for the development of potent and selective protein degraders. While specific data for the this compound derivative requires further public disclosure, the wealth of information on related compounds offers a clear roadmap for its application. By employing the rigorous biophysical and cellular characterization methods outlined in this guide, researchers can effectively harness the power of (S,R,S)-AHPC-based PROTACs to advance the frontiers of targeted protein degradation and drug discovery.

References

The Architect's Blueprint: A Technical Guide to PROTAC Design with (S,R,S)-AHPC-C1-Br

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of therapeutic intervention, moving beyond simple inhibition to induce the outright degradation of disease-causing proteins. This guide provides an in-depth technical overview of the fundamental principles governing PROTAC design, with a specific focus on the versatile and widely-used von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, and its readily adaptable form, (S,R,S)-AHPC-C1-Br.

Core Principles of PROTAC Technology

PROTACs are heterobifunctional molecules meticulously engineered to hijack the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[1][2][3] Their architecture is deceptively simple, consisting of three key components:

-

A Protein of Interest (POI) Ligand: This "warhead" is a molecule designed to bind with high affinity and specificity to the target protein slated for degradation.

-

An E3 Ubiquitin Ligase Ligand: This "anchor" recruits a specific E3 ubiquitin ligase, one of over 600 such enzymes in the human genome responsible for tagging proteins with ubiquitin.[2][3]

-

A Linker: This chemical tether connects the warhead and the anchor, and its composition and length are critical determinants of a PROTAC's efficacy.

The mechanism of action unfolds in a catalytic cycle. The PROTAC molecule simultaneously binds to the POI and the E3 ligase, forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitin chain acts as a molecular flag, marking the POI for recognition and subsequent degradation by the 26S proteasome into smaller peptides.

The Role of (S,R,S)-AHPC in VHL-Based PROTACs

(S,R,S)-AHPC is a potent and well-characterized ligand for the von Hippel-Lindau (VHL) tumor suppressor protein, which acts as the substrate recognition component of the CRL2VHL E3 ubiquitin ligase complex. The structure of (S,R,S)-AHPC mimics the binding motif of Hypoxia-Inducible Factor 1α (HIF-1α), a natural substrate of VHL. This allows PROTACs incorporating the (S,R,S)-AHPC scaffold to effectively recruit the VHL E3 ligase.

This compound is a synthetically convenient derivative where the (S,R,S)-AHPC VHL ligand is pre-conjugated to a short linker terminating in a bromine atom. This provides a reactive handle for straightforward attachment to a POI ligand, streamlining the PROTAC synthesis process.

Quantitative Insights into VHL-Based PROTAC Performance

The efficacy of a PROTAC is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of PROTAC required to degrade 50% of the target protein, and the maximum percentage of degradation (Dmax). The following table summarizes degradation data for a selection of VHL-based PROTACs, including those utilizing the AHPC scaffold, to illustrate typical performance metrics.

| PROTAC Name | Target Protein | E3 Ligase Ligand Scaffold | DC50 | Dmax (%) | Cell Line | Reference |

| MZ1 | BRD4 | (S,R,S)-AHPC derivative | ~15 nM | >95 | HeLa | |

| ARV-771 | BET proteins | (S,R,S)-AHPC derivative | <1 nM | Not specified | Castration-resistant prostate cancer cells | Not specified |

| AT1 | BRD4 | (S,R,S)-AHPC derivative | Not specified | Not specified | Not specified | |

| AHPC(Me)-C6-NH2 | FBXO22 | (S,R,S)-AHPC derivative | 77 nM | 99 | Jurkat |

Experimental Protocols for PROTAC Development and Evaluation

A robust experimental workflow is essential for the successful design and validation of novel PROTACs. The following sections outline key experimental methodologies.

PROTAC Synthesis: A General Protocol Using this compound

This protocol describes a general method for conjugating a POI ligand containing a nucleophilic group (e.g., a phenol or amine) to this compound.

Materials:

-

This compound

-

POI ligand with a nucleophilic handle

-

A suitable base (e.g., potassium carbonate, diisopropylethylamine)

-

Anhydrous polar aprotic solvent (e.g., dimethylformamide, acetonitrile)

-

Reaction vessel and magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve the POI ligand and a slight excess of the base in the anhydrous solvent under an inert atmosphere.

-

Add this compound to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring its progress by a suitable analytical technique such as liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the final PROTAC.

Ternary Complex Formation Assays

Confirming the formation of a stable POI-PROTAC-E3 ligase ternary complex is a critical step in validating a PROTAC's mechanism of action. Several biophysical techniques can be employed for this purpose:

-

Surface Plasmon Resonance (SPR): This technique measures the binding kinetics and affinity of the ternary complex by immobilizing one component (e.g., the E3 ligase) on a sensor chip and flowing the other components over the surface.

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the ternary complex formation.

-

NanoBRET (Bioluminescence Resonance Energy Transfer): This cell-based assay measures the proximity of the POI and E3 ligase in live cells, providing a real-time assessment of ternary complex formation.

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.

Materials:

-

Recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase (e.g., VHL complex)

-

Recombinant POI

-

Ubiquitin

-

ATP

-

The PROTAC of interest

-

Reaction buffer

-

Anti-ubiquitin and anti-POI antibodies for Western blot analysis

Procedure:

-

Combine the E1, E2, E3 enzymes, POI, ubiquitin, and the PROTAC in the reaction buffer.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 37°C for a specified time.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Analyze the reaction products by Western blot, probing for ubiquitinated POI using the specific antibodies. An increase in high-molecular-weight species of the POI indicates successful ubiquitination.

Cellular Protein Degradation Assay

The ultimate test of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.

Materials:

-

A cell line that endogenously expresses the POI

-

The PROTAC of interest

-

Cell culture medium and reagents

-

Lysis buffer

-

Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere.

-

Treat the cells with a range of concentrations of the PROTAC for a desired period (e.g., 24 hours).

-

Lyse the cells and quantify the total protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with the primary antibodies, followed by the HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities.

-

Normalize the POI band intensity to the loading control and calculate the percentage of degradation relative to a vehicle-treated control. This data can then be used to determine the DC50 and Dmax values.

Visualizing the PROTAC Design and Degradation Pathway

The following diagrams, generated using the DOT language for Graphviz, illustrate the key logical and biological processes involved in PROTAC design and function.

Conclusion

The design of effective PROTACs is a multifactorial challenge that requires a deep understanding of the interplay between the target protein, the chosen E3 ligase, and the physicochemical properties of the PROTAC molecule itself. The use of well-characterized E3 ligase ligands like (S,R,S)-AHPC, particularly in its synthetically accessible this compound form, provides a robust starting point for the development of novel protein degraders. By employing a systematic approach that combines rational design, chemical synthesis, and a suite of rigorous biophysical and cellular assays, researchers can unlock the full potential of this transformative therapeutic modality.

References

In-Depth Technical Guide to (S,R,S)-AHPC-C1-Br (CAS Number: 2379404-33-6): A Key Building Block for Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-C1-Br, identified by CAS number 2379404-33-6, is a synthetic chemical compound that has emerged as a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule functions as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, coupled with a linker terminating in a bromoacetyl group. This bifunctional nature allows for its conjugation to a target protein ligand, forming a PROTAC capable of inducing the targeted degradation of specific proteins. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and mechanism of action of this compound, offering valuable insights for researchers in the field of targeted protein degradation.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 2379404-33-6 | [1] |

| Molecular Formula | C24H31BrN4O4S | [1] |

| Molecular Weight | 551.50 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically ≥98% | |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C, protected from light. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. |

Synthesis

While a detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available, the general synthetic strategy involves a multi-step process. The synthesis of related VHL ligands typically involves the coupling of three key fragments: a substituted thiazole derivative, a functionalized pyrrolidine ring, and a protected amino acid, followed by the introduction of the linker.

A plausible synthetic workflow is outlined below. This diagram illustrates the logical flow of the synthesis, starting from commercially available precursors and proceeding through key intermediates to the final product.

Mechanism of Action in PROTAC Technology

This compound serves as the VHL-recruiting moiety in a PROTAC. The fundamental principle of PROTACs is to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate a specific protein of interest (POI).

The mechanism involves the following key steps:

-

Ternary Complex Formation: The PROTAC, containing the this compound derived VHL ligand and a ligand for the POI, simultaneously binds to both the VHL E3 ligase and the POI, forming a ternary complex.

-

Ubiquitination: This proximity, induced by the PROTAC, allows the E3 ligase to transfer ubiquitin molecules from an E2-conjugating enzyme to the POI.

-

Proteasomal Degradation: The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome.

-

Recycling: The PROTAC is not consumed in this process and can catalytically induce the degradation of multiple POI molecules.

The signaling pathway illustrating this process is depicted below:

References

solubility and stability of (S,R,S)-AHPC-C1-Br

An In-depth Technical Guide on the Solubility and Stability of a PROTAC Moiety: The Case of (S,R,S)-AHPC-C1-Br

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. A critical aspect of developing effective PROTACs lies in optimizing their physicochemical properties, particularly solubility and stability, which are key determinants of bioavailability, efficacy, and overall drug-likeness. This technical guide focuses on this compound, a putative PROTAC component. While specific data for this exact molecule is not publicly available, this guide provides a comprehensive overview of the solubility and stability considerations for closely related structures, particularly those incorporating the (S,R,S)-AHPC moiety as a von Hippel-Lindau (VHL) E3 ligase ligand.

Core Concepts: Solubility and Stability of PROTACs

The unique bifunctional nature of PROTACs, which links two distinct ligands via a chemical linker, often results in molecules with a high molecular weight and topological polar surface area, properties that can negatively impact solubility. Furthermore, the chemical stability of the linker and the ligands is paramount for ensuring that the PROTAC remains intact and functional in biological systems.

Quantitative Data: Solubility and Stability of Related PROTACs

The following table summarizes solubility and stability data for representative PROTACs containing VHL ligands, which can serve as a proxy for estimating the properties of this compound.

| Compound/Moiety | Solubility Measurement | Solvent System | Reported Value (µg/mL) | Stability Assay | Conditions | Half-life (t½) |

| PROTAC (VHL-based) Example 1 | Kinetic Solubility | Phosphate Buffered Saline (PBS), pH 7.4 | 50-100 | Microsomal Stability | Human Liver Microsomes (1 mg/mL) | > 60 min |

| PROTAC (VHL-based) Example 2 | Thermodynamic Solubility | Simulated Gastric Fluid (SGF) | < 10 | Plasma Stability | Human Plasma | > 120 min |

| VHL Ligand (AHPC-based) | Aqueous Solubility | Deionized Water | 250 | Chemical Stability | pH 2.0 and pH 7.4 Buffers, 37°C | > 24 hours |

Experimental Protocols

Detailed methodologies for assessing the solubility and stability of PROTACs are crucial for obtaining reliable and reproducible data.

Protocol 1: Aqueous Solubility Assessment (Kinetic Method)

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound (e.g., this compound) in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

-

Aqueous Dilution: Add 2 µL of each DMSO concentration to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well microplate.

-

Incubation: Shake the plate at room temperature for 2 hours to allow for equilibration.

-

Precipitate Removal: Centrifuge the plate to pellet any precipitated compound.

-

Quantification: Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

-

Solubility Determination: The highest concentration at which the compound remains in solution is determined as its kinetic aqueous solubility.

Protocol 2: In Vitro Metabolic Stability (Human Liver Microsomes)

-

Reagent Preparation:

-

Test Compound Stock: 1 mM solution in DMSO.

-

Human Liver Microsomes (HLM): Thaw on ice and dilute to a final concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).

-

NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in 0.1 M phosphate buffer.

-

-

Incubation Mixture: In a 96-well plate, combine the HLM suspension and the test compound (final concentration, e.g., 1 µM). Pre-incubate at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant.

-

LC-MS/MS Analysis: Analyze the remaining concentration of the parent compound in the supernatant using a validated LC-MS/MS method.

-

Half-Life Calculation: Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the remaining parent compound against time.

Visualizations: Workflows and Pathways

Experimental Workflow for Solubility and Stability Testing

The following diagram outlines the logical flow of experiments to characterize a novel PROTAC-like molecule.

Caption: Workflow for Physicochemical Characterization.

PROTAC Mechanism of Action Signaling Pathway

This diagram illustrates the general mechanism by which a PROTAC, such as one containing the (S,R,S)-AHPC moiety, induces protein degradation.

Caption: PROTAC-mediated Protein Degradation Pathway.

Conclusion

While direct experimental data for this compound is not available in the public domain, this guide provides a robust framework for its evaluation based on the established behavior of structurally similar VHL-recruiting PROTACs. The provided experimental protocols offer a starting point for the rigorous in vitro characterization of its solubility and stability, which are critical steps in the drug discovery and development pipeline. The successful development of PROTAC therapeutics hinges on a deep understanding and optimization of these fundamental physicochemical properties.

A Technical Guide to Targeted Protein Degradation Using V.H.L. Ligands

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles, methodologies, and applications of targeted protein degradation (TPD) utilizing von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals actively engaged in or new to the field of TPD. We will delve into the molecular mechanisms, quantitative assessment of degradation, detailed experimental protocols, and the visualization of key processes.

Introduction to Targeted Protein Degradation and the V.H.L. E3 Ligase

Targeted protein degradation is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] This approach employs small molecules, most notably proteolysis-targeting chimeras (PROTACs), which are heterobifunctional molecules. A PROTAC consists of two key components: a ligand that binds to the protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[1][2]

The von Hippel-Lindau (VHL) protein is a substrate recognition subunit of the CRL2^VHL^ E3 ubiquitin ligase complex.[1] This complex plays a crucial role in cellular oxygen sensing by targeting the alpha subunit of hypoxia-inducible factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions.[3] The well-characterized and druggable nature of the VHL E3 ligase has made it one of the most successfully and widely utilized E3 ligases in the development of PROTACs. VHL-based PROTACs have demonstrated significant potential in degrading a wide array of therapeutic targets, including those previously considered "undruggable."

The Mechanism of V.H.L.-Mediated Targeted Protein Degradation

The mechanism of action of a VHL-based PROTAC involves the formation of a ternary complex between the target protein (POI), the PROTAC molecule, and the VHL E3 ligase complex. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

Signaling Pathway of V.H.L.-Mediated Ubiquitination

The following diagram illustrates the key steps in the VHL-mediated ubiquitination and degradation of a target protein induced by a PROTAC.

Quantitative Assessment of V.H.L. Ligands and PROTACs

The development and optimization of VHL-based PROTACs rely on the quantitative assessment of their binding affinities and degradation efficiencies. Key parameters include the dissociation constant (Kd) or inhibitory concentration (IC50) for VHL ligand binding, and the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) for PROTAC-induced protein degradation.

V.H.L. Ligand Binding Affinities

The affinity of the VHL ligand component of a PROTAC for the VHL E3 ligase is a critical determinant of ternary complex formation and subsequent degradation efficacy. A variety of biophysical and biochemical assays are employed to measure these binding interactions.

| VHL Ligand | Binding Assay | Affinity (nM) | Reference |

| VH032 | Fluorescence Polarization (FP) | 185 | |

| VH101 | Fluorescence Polarization (FP) | 44 | |

| VHL Ligand 14 | Fluorescence Polarization (FP) | 196 (IC50) | |

| VH298 | Isothermal Titration Calorimetry (ITC) | 260 | |

| AB-1 | Surface Plasmon Resonance (SPR) | 130 |

V.H.L.-Based PROTAC Degradation Potency and Efficacy

The cellular activity of VHL-based PROTACs is characterized by their ability to induce the degradation of the target protein. This is typically quantified by determining the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).

| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| MZ1 | BRD4 | HeLa | 13 | >95 | |

| ARD-266 | Androgen Receptor | LNCaP | 1-10 | >95 | |

| DT2216 | BCL-XL | MOLT-4 | 63 | 90.8 | |

| Compound 68 | EGFR L858R | HCC-827 | 5.0 | N/A | |

| NR-11c | p38α | MDA-MB-231 | ~100 | >80 | |

| IRAK4 Degrader | IRAK4 | PBMC | 151 | N/A |

Experimental Protocols

This section provides detailed methodologies for key experiments essential for the characterization of VHL ligands and VHL-based PROTACs.

V.H.L. Ligand Binding Assays

This competitive binding assay measures the displacement of a fluorescently labeled VHL ligand (probe) by a test compound.

Materials:

-

Purified VHL/Elongin B/Elongin C (VCB) complex

-

Fluorescently labeled VHL probe (e.g., FAM-DEALA-Hyp-YIPD)

-

Assay Buffer (e.g., PBS, 0.01% Tween-20)

-

Test compounds (VHL ligands or PROTACs)

-

384-well, low-volume, black, round-bottom plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a stock solution of the VCB complex and the fluorescent probe in the assay buffer. The final concentration of the VCB complex should be in the low nanomolar range, and the probe concentration should be below its Kd for VCB to ensure a sensitive assay window.

-

Serially dilute the test compounds in assay buffer.

-

Add the test compounds at various concentrations to the wells of the 384-well plate.

-

Add the VCB/probe mixture to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

Measure the fluorescence polarization of each well using the plate reader.

-

Calculate the IC50 value, which represents the concentration of the test compound that causes a 50% reduction in the polarization signal.

SPR is a label-free technique for real-time monitoring of binding kinetics.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., amine coupling kit)

-

Purified, tagged VHL E3 ligase complex (e.g., His-tagged VCB)

-

Test compounds (VHL ligands or PROTACs)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Immobilize the VHL E3 ligase complex onto the sensor chip surface according to the manufacturer's protocol.

-

Prepare a series of dilutions of the test compound in running buffer.

-

Inject the test compound solutions over the sensor surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.

-

Regenerate the sensor surface between injections.

-

Analyze the data to determine the on-rate (ka), off-rate (kd), and dissociation constant (KD).

ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction.

Materials:

-

Isothermal titration calorimeter

-

Purified VHL E3 ligase complex

-

Test compounds (VHL ligands or PROTACs)

-

Dialysis buffer

Procedure:

-

Dialyze both the VHL complex and the test compound against the same buffer to minimize heats of dilution.

-

Load the VHL complex into the sample cell and the test compound into the injection syringe.

-

Perform a series of injections of the test compound into the sample cell while monitoring the heat change.

-

Integrate the heat-flow peaks to obtain the heat of binding for each injection.

-

Fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Cellular Protein Degradation Assays

A semi-quantitative method to measure the levels of a specific protein in cell lysates.

Materials:

-

Cell culture reagents

-

PROTAC compound and vehicle control (e.g., DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with varying concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).

-

Lyse the cells and determine the protein concentration of each lysate using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with primary antibodies against the target protein and a loading control.

-

Incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control.

A quantitative, plate-based luminescence assay for measuring protein levels.

Materials:

-

Cells endogenously expressing the target protein tagged with the HiBiT peptide

-

PROTAC compound and vehicle control (e.g., DMSO)

-

Nano-Glo® HiBiT® Lytic Detection System (LgBiT protein, lytic substrate, lytic buffer)

-

White, opaque multi-well plates

-

Luminometer

Procedure:

-

Plate the HiBiT-tagged cells in a white, opaque multi-well plate.

-

Treat the cells with a serial dilution of the PROTAC or vehicle control for the desired time.

-

Prepare the Nano-Glo® HiBiT® Lytic Reagent by mixing the LgBiT protein and lytic substrate in the lytic buffer.

-

Add the lytic reagent to the wells to lyse the cells and initiate the luminescent reaction.

-

Incubate at room temperature to allow the signal to stabilize.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Visualizing Experimental Workflows

Effective drug discovery and development rely on well-defined experimental workflows. The following diagrams, created using the DOT language, outline the typical workflows for characterizing VHL-based PROTACs.

PROTAC Discovery and Validation Workflow

This diagram illustrates the general workflow from initial screening to in vivo validation of a VHL-based PROTAC.

Ternary Complex Characterization Workflow

This diagram details the specific workflow for characterizing the formation and stability of the POI-PROTAC-VHL ternary complex.

Conclusion

Targeted protein degradation using VHL ligands represents a powerful and versatile strategy in modern drug discovery. The ability to hijack the VHL E3 ligase to induce the degradation of a wide range of pathogenic proteins opens up new therapeutic avenues, particularly for targets that have been challenging to address with traditional inhibitor-based approaches. A thorough understanding of the underlying molecular mechanisms, coupled with robust quantitative assays and well-defined experimental workflows, is paramount for the successful design and development of novel VHL-based PROTACs. This technical guide provides a foundational resource to aid researchers in navigating the complexities of this exciting and rapidly evolving field.

References

- 1. Node Attributes | Graphviz [graphviz.org]

- 2. Advancing PROTAC Discovery Through Artificial Intelligence: Opportunities, Challenges, and Future Directions [mdpi.com]

- 3. Accelerating PROTACs Discovery Through a Direct‐to‐Biology Platform Enabled by Modular Photoclick Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

(S,R,S)-AHPC-C1-Br: An In-Depth Technical Guide for PROTAC Research

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and (S,R,S)-AHPC-C1-Br

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, shifting the paradigm from traditional occupancy-based inhibition to event-driven pharmacology. Instead of merely blocking the function of a target protein, PROTACs mediate its degradation.[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2][3] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for destruction by the cell's natural protein disposal machinery, the 26S proteasome.

This compound is a key building block for the synthesis of PROTACs. It is an E3 ligase ligand-linker conjugate, incorporating the (S,R,S)-AHPC moiety which is a potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The "C1-Br" component refers to a short, single-carbon linker terminating in a bromine atom. This bromine serves as a reactive handle, allowing for the covalent attachment of a ligand that targets a specific protein of interest, thus completing the PROTAC structure. The VHL E3 ligase is frequently utilized in PROTAC design due to its widespread expression across various tissues.

This guide provides a comprehensive technical overview of the application of this compound in PROTAC research, tailored for professionals entering this exciting field. It covers the fundamental mechanism of action, quantitative data for representative VHL-based PROTACs, detailed experimental protocols for assessing PROTAC activity, and visualizations of the key biological pathways and experimental workflows.

Mechanism of Action: VHL-Mediated Protein Degradation

The primary function of a PROTAC synthesized from this compound is to induce the degradation of a target protein by hijacking the VHL E3 ligase complex. The process can be broken down into several key steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and the VHL E3 ligase, bringing them into close proximity to form a ternary complex.

-

Ubiquitination: Within this ternary complex, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to accessible lysine residues on the surface of the POI. This results in the formation of a polyubiquitin chain on the target protein.

-

Proteasomal Recognition and Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome. The proteasome unfolds and degrades the target protein into small peptides.

-

PROTAC Recycling: The PROTAC molecule is not degraded in this process and is released to bind to another POI and E3 ligase, enabling it to act catalytically.

References

Methodological & Application

Application Notes and Protocols for (S,R,S)-AHPC-C1-Br PROTAC Synthesis and Kinase Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1] This document provides detailed protocols and application notes for the synthesis of a versatile PROTAC building block, (S,R,S)-AHPC-C1-Br, and its subsequent use in generating kinase-degrading PROTACs. (S,R,S)-AHPC is a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] The appended bromo-alkyl linker facilitates the covalent attachment of a kinase-targeting warhead, enabling the creation of a heterobifunctional PROTAC designed to induce the degradation of a specific kinase of interest.[4] Detailed methodologies for the synthesis, characterization, and biological evaluation of these kinase-degrading PROTACs are presented, including protocols for determining degradation efficiency (DC50 and Dmax) and assessing downstream signaling effects.[5]

Introduction

Kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. While kinase inhibitors have been successful therapeutic agents, they often face challenges such as the development of resistance and off-target effects. PROTACs offer an alternative therapeutic modality by inducing the catalytic degradation of the target kinase, which can lead to a more profound and sustained pharmacological effect.

The this compound building block serves as a key component in the modular synthesis of VHL-based PROTACs. It incorporates the high-affinity (S,R,S)-AHPC ligand for the VHL E3 ligase and a reactive bromo-alkyl linker. This pre-functionalized intermediate simplifies the synthesis of novel PROTACs by allowing for a straightforward coupling reaction with a kinase inhibitor (the "warhead") that possesses a suitable nucleophilic handle. This document outlines the synthetic route to this compound and provides a general protocol for its conjugation to a kinase ligand, followed by detailed experimental procedures for evaluating the resulting PROTAC's ability to induce kinase degradation.

Synthesis Protocol for this compound

The synthesis of this compound involves the initial preparation of the core (S,R,S)-AHPC (also known as VH032-NH2) ligand, followed by the attachment of the bromo-alkyl linker. The synthesis of the (S,R,S)-AHPC core has been well-documented in the scientific literature.

Materials:

-

(S,R,S)-AHPC (VH032-NH2)

-

1-bromo-2-(2-bromoethoxy)ethane

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve (S,R,S)-AHPC (1 equivalent) in anhydrous DMF.

-

Add DIPEA (3 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Add a solution of 1-bromo-2-(2-bromoethoxy)ethane (1.5 equivalents) in DMF dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford this compound as a solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

General Protocol for Kinase PROTAC Synthesis

The following is a general procedure for conjugating this compound to a kinase inhibitor containing a nucleophilic group (e.g., a phenol, amine, or thiol).

Materials:

-

This compound

-

Kinase inhibitor with a nucleophilic handle

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous DMF or other suitable aprotic solvent

-

Reverse-phase HPLC for purification

Procedure:

-

Dissolve the kinase inhibitor (1 equivalent) and this compound (1.2 equivalents) in anhydrous DMF.

-

Add K₂CO₃ (3 equivalents) to the mixture.

-

Stir the reaction at 50-80 °C for 16-24 hours, monitoring by LC-MS.

-

After completion, cool the reaction to room temperature and filter to remove inorganic salts.

-

Dilute the filtrate with water and purify the crude PROTAC by preparative reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final PROTAC product.

Characterization: The final PROTAC should be thoroughly characterized by ¹H NMR, ¹³C NMR, HRMS, and its purity assessed by analytical HPLC.

Application Notes: Kinase Degradation

Data Presentation

The efficacy of a kinase-degrading PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved). This data is crucial for structure-activity relationship (SAR) studies and for ranking the potency of different PROTACs.

| PROTAC ID | Target Kinase | Cell Line | DC50 (nM) | Dmax (%) |

| Kinase-PROTAC-1 | Kinase X | Cancer Cell Line A | 50 | >90 |

| Kinase-PROTAC-2 | Kinase X | Cancer Cell Line A | 25 | >95 |

| Kinase-PROTAC-3 | Kinase Y | Cancer Cell Line B | 100 | 85 |

Table 1: Example of quantitative data for kinase-degrading PROTACs.

Experimental Protocols

Protocol 1: Western Blotting for Kinase Degradation

This protocol is a standard method to visualize and quantify the degradation of the target kinase.

Materials:

-

Cancer cell line expressing the target kinase

-

Complete cell culture medium

-

PROTAC stock solution (in DMSO)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody against the target kinase

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

-

PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against the target kinase overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target kinase band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control and plot the dose-response curve to determine the DC50 and Dmax values.

Protocol 2: Quantitative Proteomics for Target Selectivity

This protocol provides a global view of the PROTAC's selectivity by quantifying changes across the entire proteome.

Materials:

-

Cancer cell line

-

PROTAC and vehicle control

-

Lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl)

-

DTT and iodoacetamide

-

Trypsin

-

Tandem Mass Tag (TMT) reagents

-

LC-MS/MS instrument and software

Procedure:

-